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Introduction

Balomenib is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL)
interaction, a critical dependency for the survival of acute myeloid leukemia (AML) cells with
KMT2A rearrangements or NPM1 mutations. By disrupting this protein-protein interaction,
Balomenib is designed to induce differentiation and apoptosis in susceptible cancer cells. Flow
cytometry is a powerful and quantitative method to assess the induction of apoptosis at a
single-cell level. This document provides detailed protocols for analyzing apoptosis in AML cell
lines, such as MV4-11, following treatment with Balomenib, utilizing the Annexin V and
Propidium lodide (PI) staining method.

Principle of the Assay

The Annexin V/PI assay is a standard flow cytometry-based method for detecting apoptosis.[1]
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the
outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding
protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can
identify early apoptotic cells.[2] Propidium lodide (P1) is a fluorescent nucleic acid intercalating
agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-
stage apoptotic or necrotic cells where membrane integrity is compromised, Pl can enter and
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stain the nucleus. This dual-staining approach allows for the differentiation of live cells (Annexin
V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ /
Pl+).[2]

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response and time-
course experiment evaluating Balomenib-induced apoptosis in the MV4-11 AML cell line.

Table 1: Dose-Dependent Induction of Apoptosis by Balomenib in MV4-11 Cells after 72 hours

Balomenib Early Late Total
Concentration Live Cells (%) Apoptotic Apoptotic/Necr Apoptotic
(nM) Cells (%) otic Cells (%) Cells (%)
0 (Vehicle

925+2.1 3.5+0.8 40+1.2 75+15
Control)
10 85.3+35 82+15 65+1.8 14727
50 65.1+4.2 18.7+29 16.2+3.1 349+£5.0
150 40.8+5.1 35.2+45 240+38 59.2+7.3
500 152+38 489 +5.3 359+49 84.8+8.1

Data are presented as mean + standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by Balomenib (150 nM) in MV4-11 Cells
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Treatment Early Late Total
Duration Live Cells (%) Apoptotic Apoptotic/INecr Apoptotic
(hours) Cells (%) otic Cells (%) Cells (%)
0 941+1.8 28+05 3.1+0.7 59x+1.0
24 80.5+3.3 123+2.1 7214 19.5+3.0
48 62.7+4.1 25.1+3.6 12.2+25 37.3+5.1
72 40.8+5.1 35.2+45 24038 59.2+7.3
96 253147 405%5.2 342+45 74.7+7.9

Data are presented as mean * standard deviation from three independent experiments.

Experimental Protocols
Materials and Reagents

« Balomenib (or other menin inhibitors like Revumenib or Ziftomenib)
e AML cell line (e.g., MV4-11, MOLM-13)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

o Dimethyl sulfoxide (DMSO) for drug stock preparation
e Phosphate Buffered Saline (PBS)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
10X Binding Buffer)

e Flow cytometer
e Microcentrifuge tubes

o 6-well plates
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Cell Culture and Treatment

o Cell Seeding: Seed MV4-11 cells at a density of 0.5 x 10”6 cells/mL in a 6-well plate in
complete culture medium.

e Drug Preparation: Prepare a stock solution of Balomenib in DMSO. Further dilute the stock
solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM,
50 nM, 150 nM, 500 nM). Prepare a vehicle control with the same final concentration of
DMSO as the highest drug concentration well.

o Treatment: Add the diluted Balomenib or vehicle control to the corresponding wells.

 Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C
in a humidified atmosphere with 5% CO2.

Annexin V and Propidium lodide Staining Protocol

o Cell Harvesting: After the incubation period, carefully collect the cells, including any floating
cells in the supernatant, into microcentrifuge tubes.

e Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the
cell pellet once with 1 mL of cold PBS. Repeat the centrifugation and supernatant removal.

e Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

e Staining: Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

 Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the
dark.

o Sample Preparation for Flow Cytometry: Add 400 uL of 1X Binding Buffer to each tube.

e Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of
staining. Use appropriate laser and filter settings for FITC and PI. Acquire at least 20,000
events per sample for robust statistical analysis.

Visualizations
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Caption: Experimental workflow for apoptosis analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Flow Cytometry Analysis of Apoptosis Following
Balomenib Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15569023#flow-cytometry-analysis-of-
apoptosis-after-balomenib-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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